molecular formula C12H7Cl2NO3 B1582608 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene CAS No. 22544-02-1

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene

Cat. No.: B1582608
CAS No.: 22544-02-1
M. Wt: 284.09 g/mol
InChI Key: AXWRVQCZOCJLFC-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene is an organic compound characterized by the presence of chlorine and nitro groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene typically involves the nitration of 4-chloro-1-(2-chlorophenoxy)benzene. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as a catalyst under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, ensuring consistent quality and yield. The raw materials are fed into a reactor where they undergo nitration, followed by purification steps to isolate the final product.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4-chloro-1-(2-chlorophenoxy)-2-aminobenzene.

  • Substitution: The chlorine atoms on the benzene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or hydrogenation over a palladium catalyst.

  • Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Amines.

  • Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of certain enzymes or receptors. Research is ongoing to explore its applications in drug discovery and development.

Medicine: Due to its chemical structure, the compound may have potential therapeutic applications. Studies are being conducted to evaluate its efficacy in treating various diseases.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 4-Chlorophenoxyacetic acid: A herbicide used in agriculture.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with similar applications.

  • 4-Chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide.

Uniqueness: 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene is unique due to its specific arrangement of chlorine and nitro groups, which influences its reactivity and potential applications

Properties

IUPAC Name

4-chloro-1-(2-chlorophenoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-8-5-6-12(10(7-8)15(16)17)18-11-4-2-1-3-9(11)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWRVQCZOCJLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177076
Record name 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene
Source EPA DSSTox
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Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22544-02-1
Record name 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22544-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-(2-chlorophenoxy)-2-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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